1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its IUPAC Standard InChI is InChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H .
- Common names include o-Bromofluorobenzene , o-Fluorobromobenzene , and 1,2-Fluorobromobenzene .
1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene: is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
Synthetic Routes: One synthetic route involves the bromination of fluorobenzene using bromine or a brominating agent.
Reaction Conditions: The reaction typically occurs under mild conditions, such as at room temperature or with gentle heating.
Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: It undergoes typical aromatic reactions, including electrophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique substitution pattern.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Limited research, but it could serve as a precursor for drug development.
Industry: Not commonly employed in large-scale applications.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. Further research is needed to elucidate its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds: Other halogenated benzene derivatives, such as 1-bromo-3-fluorobenzene .
Uniqueness: The presence of both bromine and fluorine atoms in the ortho position makes this compound distinctive.
Remember that while this compound has intriguing properties, its practical applications are still being explored Researchers continue to investigate its potential in various fields
Properties
Molecular Formula |
C8H3BrF6 |
---|---|
Molecular Weight |
293.00 g/mol |
IUPAC Name |
1-bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C8H3BrF6/c9-5-3-1-2-4(6(5)10)7(11,12)8(13,14)15/h1-3H |
InChI Key |
XHQGNSSFQJLRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.